1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one
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Overview
Description
1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one is an organic compound that features a bromopropanone backbone substituted with an amino and fluorine group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one typically involves the reaction of 3-amino-2-fluorophenyl derivatives with bromopropanone under controlled conditions. One common method involves the use of 3-amino-2-fluorophenylmethanol as a starting material, which is then reacted with bromopropanone in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners to form biaryl or other complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
- Substituted derivatives with different functional groups replacing the bromine atom.
- Oxidized or reduced forms of the original compound, depending on the reagents and conditions used .
Scientific Research Applications
1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
3-Amino-2-fluorophenylboronic acid: Shares the amino and fluorine substitution on the phenyl ring but has a boronic acid group instead of the bromopropanone moiety.
3-Amino-2-fluorophenylmethanol: Similar structure but with a hydroxyl group instead of the bromopropanone moiety.
3-Amino-3-(4-fluorophenyl)propionic acid: Contains a similar amino and fluorine substitution but with a propionic acid group.
Uniqueness: 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one is unique due to its combination of the bromopropanone backbone with the amino and fluorine substitutions on the phenyl ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Properties
Molecular Formula |
C9H9BrFNO |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
1-(3-amino-2-fluorophenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrFNO/c10-5-7(13)4-6-2-1-3-8(12)9(6)11/h1-3H,4-5,12H2 |
InChI Key |
CQCHEZQHYKXYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)CC(=O)CBr |
Origin of Product |
United States |
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